N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a cyanomethyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide can be achieved through a multi-step process involving the cyanoacetylation of amines. This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction typically requires stirring without solvent at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cyanoacetylation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: Another cyanoacetamide derivative with similar synthetic routes and applications.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug.
Articaine: A thiophene-based local anesthetic.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N-[1-[cyanomethyl(cyclopropyl)amino]-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(15-12(17)11-3-2-8-19-11)13(18)16(7-6-14)10-4-5-10/h2-3,8-10H,4-5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFVOPOPXWIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1CC1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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